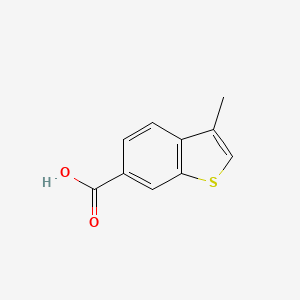
6-chloro-2-methylpyrimidin-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-methylpyrimidin-4-ol hydrochloride (6-CMPH) is an organic compound that is used in a variety of scientific research applications. 6-CMPH is a relatively new compound, having been first synthesized in the late 1990s. It has a wide range of applications, including biochemical and physiological applications, as well as a variety of laboratory experiments.
科学研究应用
6-chloro-2-methylpyrimidin-4-ol hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies, as well as a variety of laboratory experiments. In biochemical and physiological studies, 6-chloro-2-methylpyrimidin-4-ol hydrochloride is used to study the effects of various drugs and compounds on the body. It is also used in laboratory experiments to study the effects of various chemicals on cell cultures.
作用机制
The mechanism of action of 6-chloro-2-methylpyrimidin-4-ol hydrochloride is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a biochemical response. This response can vary depending on the specific application, but it is generally believed to be involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-2-methylpyrimidin-4-ol hydrochloride are not fully understood. However, it is known that the compound has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in various physiological processes. Additionally, 6-chloro-2-methylpyrimidin-4-ol hydrochloride has been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative damage.
实验室实验的优点和局限性
The advantages of using 6-chloro-2-methylpyrimidin-4-ol hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable, making it easy to store and use in laboratory experiments. The main limitation of using 6-chloro-2-methylpyrimidin-4-ol hydrochloride in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound on cell cultures.
未来方向
The future directions for research involving 6-chloro-2-methylpyrimidin-4-ol hydrochloride are numerous. One area of research is to further understand the mechanism of action of the compound, as this will allow researchers to better predict the effects of the compound on cell cultures. Additionally, further research could be done to explore the potential therapeutic applications of the compound, such as its potential anti-inflammatory and antioxidant effects. Other areas of research could include studying the compound’s potential effects on other enzymes and biochemical processes, as well as its potential applications in drug development.
合成方法
6-chloro-2-methylpyrimidin-4-ol hydrochloride is synthesized through a series of chemical reactions. The first step is the reaction of 2-methylpyrimidine with chlorine, which yields 6-chloro-2-methylpyrimidine. This reaction is typically carried out in a basic solution, such as sodium hydroxide or potassium hydroxide. The next step is the reaction of 6-chloro-2-methylpyrimidine with hydrochloric acid, which yields 6-chloro-2-methylpyrimidin-4-ol hydrochloride. This reaction is typically carried out in an acidic solution, such as hydrochloric acid or sulfuric acid.
属性
IUPAC Name |
4-chloro-2-methyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQDBBHZJKALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyrimidin-4-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)


![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)

![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)
